

trans-4-Fluorocyclohexanecarboxylic Acid

physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>trans-4-Fluorocyclohexanecarboxylic Acid</i>
Cat. No.:	B123377

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **trans-4-Fluorocyclohexanecarboxylic Acid**

Introduction

Trans-4-Fluorocyclohexanecarboxylic acid (CAS No. 174771-54-1) is a fluorinated derivative of cyclohexanecarboxylic acid.^[1] The presence of a fluorine atom in the trans position on the cyclohexane ring imparts unique electronic properties and conformational rigidity to the molecule. These characteristics make it a valuable building block in the synthesis of pharmaceuticals and agrochemicals, where the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.^[1] This guide provides a detailed overview of the key physical properties of **trans-4-Fluorocyclohexanecarboxylic acid**, along with standardized experimental protocols for their determination.

Physical and Chemical Properties

The physical properties of **trans-4-Fluorocyclohexanecarboxylic acid** are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₁ FO ₂	[1] [2] [3]
Molecular Weight	146.16 g/mol	[2] [3]
Appearance	White crystalline solid	[1]
Melting Point	Approximately 85°C	[1]
Solubility	Slightly soluble in water. Good solubility in organic solvents such as ethanol, methanol, and dichloromethane.	[1]
CAS Number	174771-54-1	[1] [3]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of **trans-4-Fluorocyclohexanecarboxylic acid**.

Melting Point Determination

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology (Capillary Method):

- A small, dry sample of **trans-4-Fluorocyclohexanecarboxylic acid** is finely powdered.
- The powdered sample is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a steady rate of 1-2°C per minute, and the temperature is observed.
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

- The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Solubility Assessment

Objective: To determine the solubility of the compound in various solvents.

Methodology:

- Label a series of test tubes with the names of the solvents to be tested (e.g., water, ethanol, dichloromethane).
- Add 1 mL of each solvent to the corresponding test tube.
- Add a small, pre-weighed amount (e.g., 10 mg) of **trans-4-Fluorocyclohexanecarboxylic acid** to each test tube.
- Agitate the tubes vigorously for 1-2 minutes.
- Observe and record whether the solid dissolves completely, partially, or not at all.
- For a more quantitative assessment, continue adding small, known quantities of the solute until saturation is reached.

Acidity Measurement (pH of Aqueous Solution)

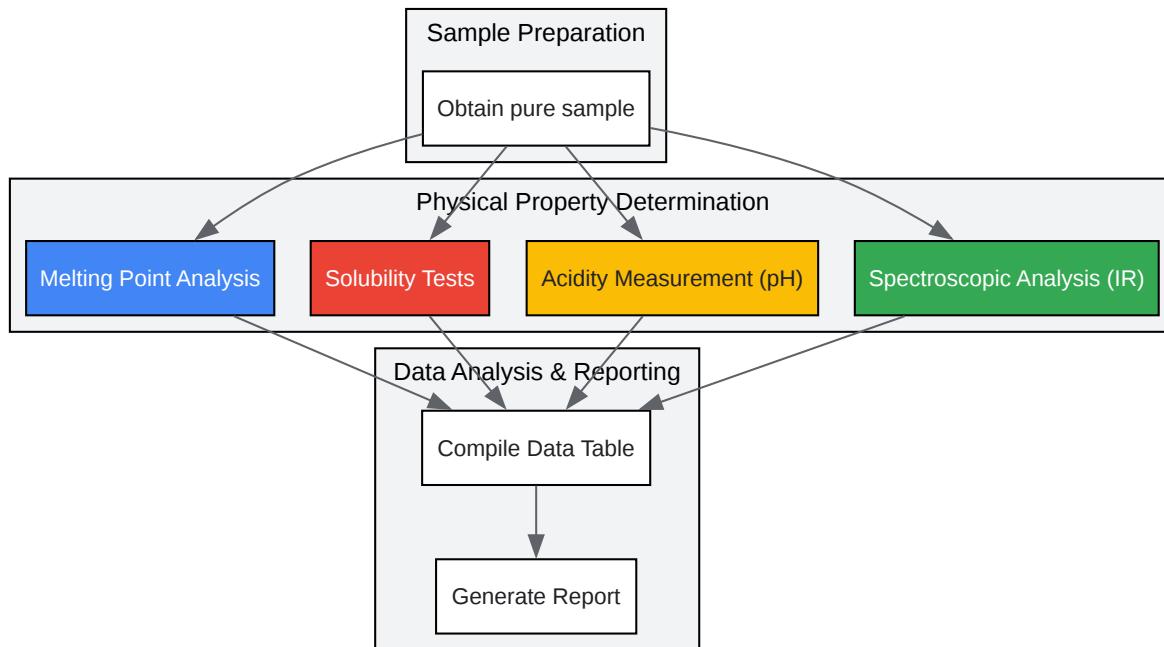
Objective: To determine the acidity of an aqueous solution of the compound.

Methodology:

- Prepare a saturated or a known concentration solution of **trans-4-Fluorocyclohexanecarboxylic acid** in deionized water.
- Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
- Immerse the pH electrode in the prepared solution.
- Allow the reading to stabilize and record the pH value.

- Alternatively, for a qualitative measurement, dip a strip of pH indicator paper into the solution and compare the resulting color to the provided chart.[4][5]

Infrared (IR) Spectroscopy


Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal of the FT-IR spectrometer is clean.
- Record a background spectrum.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Collect the infrared spectrum over a standard range (e.g., 4000-400 cm^{-1}).
- The resulting spectrum should show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, \sim 3300-2500 cm^{-1}), the C=O stretch (\sim 1700 cm^{-1}), the C-O stretch (\sim 1300 cm^{-1}), and the C-F stretch (\sim 1100-1000 cm^{-1}).[6]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical characterization of **trans-4-Fluorocyclohexanecarboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 174771-54-1(trans-4-fluorocyclohexanecarboxylic acid) | Kuujia.com [kuujia.com]
- 2. 4-Fluorocyclohexane-1-carboxylic acid | C7H11FO2 | CID 11999998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. trans-(1r,4r)-4-fluorocyclohexane-1-carboxylic acid 97% | CAS: 174771-54-1 | AChemBlock [achemblock.com]

- 4. employees.oneonta.edu [employees.oneonta.edu]
- 5. scribd.com [scribd.com]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- To cite this document: BenchChem. [trans-4-Fluorocyclohexanecarboxylic Acid physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b123377#trans-4-fluorocyclohexanecarboxylic-acid-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com